5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine
Description
Chemical Name: 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine
CAS Number: 59489-74-6 (free base) , 1803583-59-6 (hydrochloride salt)
Molecular Formula: C₁₁H₈F₃N₃ (free base)
Molecular Weight: 239.20 g/mol
Structural Features:
- A pyrazine ring substituted with an amino group (-NH₂) at position 2.
- A 3-(trifluoromethyl)phenyl group at position 5 of the pyrazine core.
Key Properties: - The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, influencing bioavailability and target binding .
- The pyrazine core contributes to π-π stacking interactions in enzyme binding pockets, as seen in kinase inhibitors .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-2-7(4-8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMABUPSVQWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258818 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-74-6 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine typically involves the reaction of 3-(trifluoromethyl)aniline with pyrazine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine is a chemical compound with a pyrazine ring structure substituted with a trifluoromethyl group and an amine functional group. It has a molecular weight of approximately 229.18 g/mol, and the presence of the trifluoromethyl group enhances its lipophilicity, influencing its biological activity and interactions with biomolecules.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex molecules and is investigated for its potential as an enzyme inhibitor or receptor modulator. The compound is also explored for potential therapeutic properties, including anti-inflammatory and anticancer activities, and is utilized in developing advanced materials and coatings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including HCT-116 (colon cancer) and HT-29 (colon cancer).
In one study, the compound exhibited significant antiproliferative activity with IC50 values ranging from 6.587 to 11.10 µM against HT-29 cells, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism through which it exerts anticancer effects involves the induction of apoptosis through the mitochondrial pathway. It has been shown to up-regulate pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of Caspase 3 and subsequent cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Initial SAR studies suggest that modifications to the pyrazine ring can significantly influence biological activity. The introduction of electron-withdrawing groups has been associated with reduced potency, while electron-donating groups can enhance activity.
Study 1: Antiproliferative Activity
In a comparative study involving several pyrazine derivatives, this compound was assessed for its ability to inhibit cell growth in various cancer lines. The results indicated that this compound outperformed many analogs in terms of cytotoxicity and selectivity towards cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 6.587 |
| Other Analog | HT-29 | >20 |
Other Potential Applications
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and other interactions, contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine and Pyrazole Derivatives
3-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 502133-02-0)
- Core Structure : Pyrazole ring (vs. pyrazine in the target compound).
- Substituents : Trifluoromethylphenyl group at position 3 of the pyrazole.
- Key Differences: Pyrazole’s smaller ring size and different electronic properties may reduce aromatic interactions compared to pyrazine . No clinical data available; primarily used in synthetic chemistry studies .
5-(Trifluoromethyl)pyrazin-2-amine (CAS 69816-38-2)
- Core Structure : Pyrazine ring with -NH₂ at position 2.
- Substituents : Trifluoromethyl group directly on the pyrazine (position 5).
- Used as a building block for kinase inhibitors but lacks phenyl-mediated hydrophobic interactions .
3-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS 1260667-12-6)
- Core Structure : Pyrazine with -NH₂ at position 2.
- Substituents : Chlorine at position 3 and -CF₃ at position 3.
- Key Differences: Chlorine introduces electronegativity, altering electronic distribution and metabolic pathways . Limited biological data; primarily a synthetic intermediate .
Therapeutic Analogs
VX-970/M6620 (5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine)
- Core Structure : Pyrazin-2-amine with isoxazole and sulfonylphenyl groups.
- Key Differences :
- Comparison :
MK-0431 (DPP-IV Inhibitor)
- Core Structure : Triazolopiperazine fused with pyrazine.
- Substituents : Trifluoromethyl and trifluorophenyl groups.
- Key Differences :
- Comparison :
- The target compound’s simpler structure may limit enzymatic selectivity compared to MK-0431’s fused heterocycle .
Biological Activity
5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine is a compound that has garnered attention due to its unique chemical structure, which includes both trifluoromethyl and pyrazine moieties. This combination is believed to impart distinctive biological properties, particularly in the context of cancer research and other therapeutic areas.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazine ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The general formula can be represented as follows:
This structure is crucial for understanding its biological interactions and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
- HCT-116 (colon cancer)
- HT-29 (colon cancer)
In one study, this compound exhibited significant antiproliferative activity with IC50 values ranging from 6.587 to 11.10 µM against HT-29 cells, indicating its potential as a therapeutic agent in cancer treatment .
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the mitochondrial pathway. Specifically, it has been shown to up-regulate pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of Caspase 3 and subsequent cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Initial SAR studies suggest that modifications to the pyrazine ring can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been associated with reduced potency, while electron-donating groups can enhance activity .
Study 1: Antiproliferative Activity
In a comparative study involving several pyrazine derivatives, this compound was assessed for its ability to inhibit cell growth in various cancer lines. The results indicated that this compound outperformed many analogs in terms of cytotoxicity and selectivity towards cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 6.587 |
| Other Analog | HT-29 | >20 |
Study 2: Apoptosis Induction
Another study focused on the apoptotic effects of this compound on HCT-116 cells. The findings revealed that treatment with this compound led to significant increases in apoptotic markers compared to untreated controls, suggesting a robust mechanism for inducing cell death in malignant cells .
Q & A
Q. What are the optimal synthetic routes for 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves coupling a trifluoromethylphenyl moiety to a pyrazin-2-amine core. Key methods include:
- Suzuki-Miyaura Cross-Coupling : Reacting 3-(trifluoromethyl)phenylboronic acid with a halogenated pyrazin-2-amine precursor under palladium catalysis .
- Amination Reactions : Direct introduction of the amine group via Buchwald-Hartwig amination, using ligands like XantPhos and Pd(OAc)₂ .
- Purification : Recrystallization from methanol or ethanol is effective for obtaining high-purity crystals, as demonstrated for structurally related pyrazine derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the trifluoromethyl group (δ ~110-120 ppm for ¹⁹F coupling) and aromatic protons .
- X-ray Crystallography : Essential for resolving the spatial arrangement of the trifluoromethylphenyl and pyrazine rings, as shown in studies of analogous triazolopiperazine derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
Q. How is the compound screened for initial biological activity in antimicrobial or anticancer assays?
- Antimicrobial Testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer Profiling : Screen in NCI-60 cell lines or patient-derived xenografts, measuring IC₅₀ values. Pyrazine derivatives often target kinase pathways, requiring follow-up kinase inhibition assays .
Q. What safety protocols are recommended for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (similar to trifluoromethyl-containing analogs) .
- Waste Disposal : Follow guidelines for halogenated organic waste, as outlined for related pyridine derivatives .
Advanced Research Questions
Q. How does this compound inhibit ATR kinase, and what structural features enhance potency?
The compound acts as an ATP-competitive ATR inhibitor. Rational design strategies include:
- Intermolecular Interactions : The trifluoromethyl group enhances hydrophobic binding to the kinase pocket, while the pyrazine nitrogen forms hydrogen bonds with backbone residues (e.g., Glu2390 in ATR) .
- Optimization : Introducing sulfonyl groups (e.g., isopropylsulfonyl) on the phenyl ring improves solubility and potency, as seen in VX-970 (M6620), a clinical-stage analog .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Xenograft Models : Use immunodeficient mice implanted with ATR-dependent tumors (e.g., ATM-deficient models). Monitor tumor regression and survival .
- Pharmacokinetic Studies : Assess oral bioavailability and half-life in rodents. Pyrazine derivatives often exhibit >50% oral bioavailability, with plasma concentrations measured via LC-MS/MS .
Q. How can data contradictions in biological activity across studies be resolved?
- Assay Variability : Standardize cell lines (e.g., use isogenic pairs with/without DNA repair deficiencies) and assay conditions (e.g., ATP concentrations in kinase assays) .
- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes, as metabolic degradation may explain discrepancies between in vitro and in vivo data .
Q. What synergistic drug combinations enhance the compound’s anticancer effects?
Q. How do computational methods aid in understanding its binding mode and off-target risks?
- Molecular Dynamics (MD) Simulations : Predict binding stability in the ATR kinase domain and identify residues critical for selectivity over ATM or DNA-PK .
- Docking Studies : Screen against kinase libraries (e.g., KinomeScan) to assess off-target binding, a strategy used for VX-970 .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for this compound
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65 | 98 | |
| Recrystallization | Methanol, −20°C, 24h | 85 | 99.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
